
2,5-Diphenyl-2H-1,2,3-diazaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diphenyl-2H-1,2,3-diazaphosphole is a heterocyclic compound that incorporates two nitrogen atoms and one phosphorus atom within a five-membered ring. This compound is part of the broader class of diazaphospholes, which are known for their unique structural and electronic properties . The presence of both nitrogen and phosphorus atoms in the ring structure imparts significant reactivity and versatility, making it a subject of interest in various fields of chemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diphenyl-2H-1,2,3-diazaphosphole typically involves the condensation of tris(trimethylsilyl)phosphine with α-diazocarboxylic chlorides . This reaction proceeds under mild conditions and yields the desired diazaphosphole in good quantities. Another method involves the cycloaddition of acetonitrile N-oxide with 2,5-dimethyl-2H-1,2,3-diazaphosphole, which is a highly chemo- and regioselective process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for larger production. The use of readily available reagents and mild reaction conditions makes these methods suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diphenyl-2H-1,2,3-diazaphosphole undergoes various chemical reactions, including cycloaddition, substitution, and complexation reactions . It acts as a versatile dienophile or dipolarophile in cycloaddition reactions, forming diverse products .
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve nitrile oxides or alkyl halides under mild conditions.
Substitution Reactions: Often use alkyl halides, leading to the formation of substituted indoles.
Major Products:
Cycloaddition Reactions: Lead to the formation of isoxazoline derivatives.
Substitution Reactions: Result in 2,3-disubstituted indoles as major products.
Applications De Recherche Scientifique
2,5-Diphenyl-2H-1,2,3-diazaphosphole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,5-Diphenyl-2H-1,2,3-diazaphosphole involves its reactivity as a dienophile or dipolarophile in cycloaddition reactions . The formation of P-C and C-O single bonds is initiated by the interaction of the phosphorus atom with electrophilic reagents . This compound’s unique electronic structure allows it to participate in various chemical transformations, making it a valuable tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethyl-2H-1,2,3-diazaphosphole
- 2-Phenyl-2H-1,2,3-diazaphosphole
Comparison: 2,5-Diphenyl-2H-1,2,3-diazaphosphole is unique due to the presence of phenyl groups, which enhance its stability and reactivity compared to its methyl-substituted counterparts . The phenyl groups also contribute to its aromaticity, making it more versatile in various chemical reactions .
Propriétés
Numéro CAS |
51525-60-1 |
|---|---|
Formule moléculaire |
C14H11N2P |
Poids moléculaire |
238.22 g/mol |
Nom IUPAC |
2,5-diphenyldiazaphosphole |
InChI |
InChI=1S/C14H11N2P/c1-3-7-12(8-4-1)14-11-17-16(15-14)13-9-5-2-6-10-13/h1-11H |
Clé InChI |
QUJSHVDDKOBTQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN(P=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


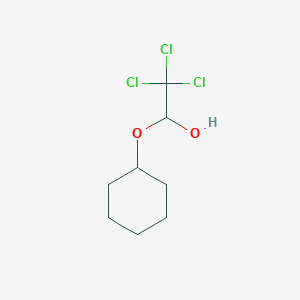

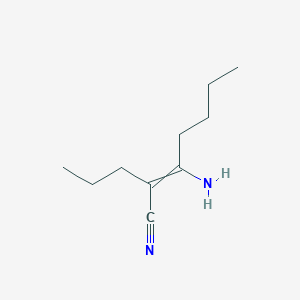
![1,1'-[1,2-Phenylenebis(methylene)]bis[4-(propan-2-yl)benzene]](/img/structure/B14652175.png)
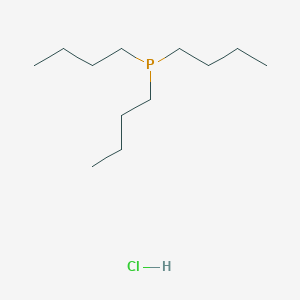
![4-{[(Prop-2-yn-1-yl)oxy]methyl}-2,2-bis(trifluoromethyl)-1,3-dioxolane](/img/structure/B14652192.png)
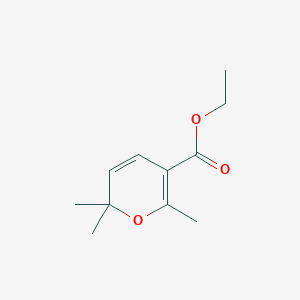
![1,1'-([1,1'-Biisoquinoline]-2,2'(1H,1'H)-diyl)di(ethan-1-one)](/img/structure/B14652208.png)
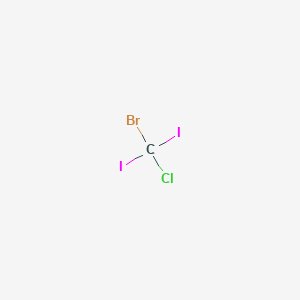
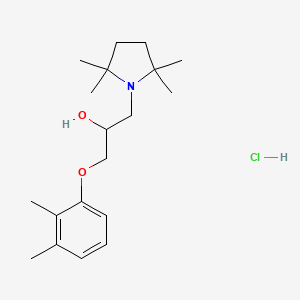

![(E)-benzylidene-[(E)-prop-1-enyl]-amine](/img/structure/B14652224.png)

![3-Butyl-7,7,8,9,9-pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B14652246.png)
